molecular formula C22H19F5N4O4 B4359121 N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE

N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B4359121
M. Wt: 498.4 g/mol
InChI Key: JBHSNQSAMJGWTK-UHFFFAOYSA-N
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Description

N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine moiety, and a pentafluorophenoxy group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the piperidine moiety: This step involves the acylation of the pyrazole ring with a piperidine derivative.

    Attachment of the pentafluorophenoxy group: This can be done via nucleophilic substitution reactions.

    Formation of the furamide: The final step involves the coupling of the intermediate with a furan derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

  • N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-5-[(trifluoromethyl)phenoxy]-2-furamide
  • N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-5-[(difluoromethyl)phenoxy]-2-furamide

Comparison: Compared to its similar compounds, N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE is unique due to the presence of the pentafluorophenoxy group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, stability, and interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F5N4O4/c1-30-19(22(33)31-7-3-2-4-8-31)12(9-28-30)29-21(32)13-6-5-11(35-13)10-34-20-17(26)15(24)14(23)16(25)18(20)27/h5-6,9H,2-4,7-8,10H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHSNQSAMJGWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F5N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 3
N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 4
Reactant of Route 4
N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 5
Reactant of Route 5
N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 6
Reactant of Route 6
N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE

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